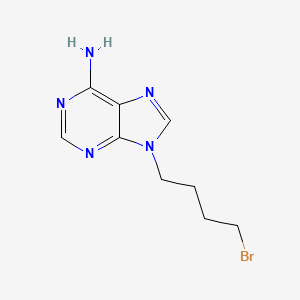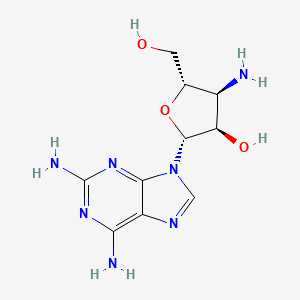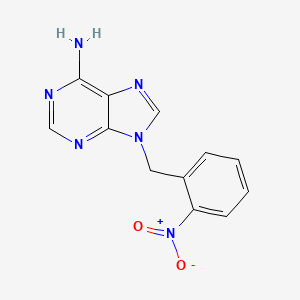![molecular formula C16H21NO3 B11846766 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-(Pyridin-2-YL)-6-oxaspiro[45]decan-9-YL)acetic acid is a complex organic compound featuring a spirocyclic structure with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-(Pyridin-2-YL)-6-oxaspiro[45]decan-9-YL)acetic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparación Con Compuestos Similares
- 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
- Pyridin-2-yl-methanones
- 1H-Pyrazolo[3,4-b]pyridines
Comparison: Compared to similar compounds, 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetic acid |
InChI |
InChI=1S/C16H21NO3/c18-14(19)11-15(13-5-1-4-9-17-13)8-10-20-16(12-15)6-2-3-7-16/h1,4-5,9H,2-3,6-8,10-12H2,(H,18,19) |
Clave InChI |
WOBPBSWVWCCPLE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(CCO2)(CC(=O)O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



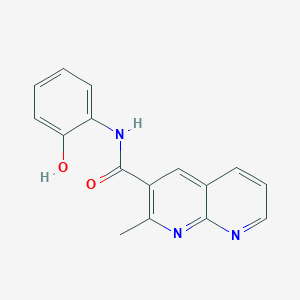

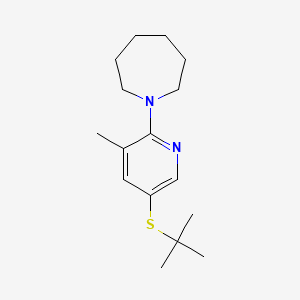
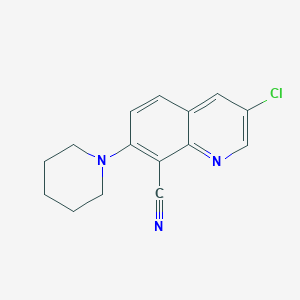

![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)
![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)

